molecular formula C12H5Cl2N3O4 B14334552 9H-Carbazole, 1,8-dichloro-3,6-dinitro- CAS No. 104338-60-5

9H-Carbazole, 1,8-dichloro-3,6-dinitro-

Cat. No.: B14334552
CAS No.: 104338-60-5
M. Wt: 326.09 g/mol
InChI Key: YNBOZNTWWGDDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole, 1,8-dichloro-3,6-dinitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- typically involves the nitration and chlorination of carbazole. The process begins with the nitration of carbazole to introduce nitro groups at the 3 and 6 positions. This is followed by chlorination to add chloro groups at the 1 and 8 positions. Common reagents used in these reactions include nitric acid for nitration and chlorine gas or thionyl chloride for chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and chlorine gas .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, while the chloro groups can undergo substitution reactions. These chemical properties enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of both chloro and nitro groups at specific positions on the carbazole ring makes 9H-Carbazole, 1,8-dichloro-3,6-dinitro- unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbazole derivatives .

Properties

CAS No.

104338-60-5

Molecular Formula

C12H5Cl2N3O4

Molecular Weight

326.09 g/mol

IUPAC Name

1,8-dichloro-3,6-dinitro-9H-carbazole

InChI

InChI=1S/C12H5Cl2N3O4/c13-9-3-5(16(18)19)1-7-8-2-6(17(20)21)4-10(14)12(8)15-11(7)9/h1-4,15H

InChI Key

YNBOZNTWWGDDLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.